Propanedinitrile, 2,2'-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis-
Description
Molecular Geometry and Bonding Configurations
The molecular architecture of propanedinitrile, 2,2'-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- centers on a cyclobutanediylidene backbone, a four-membered ring system with two fused double bonds. The 2,2,4,4-tetramethyl substituents occupy equatorial positions, introducing steric bulk that influences the ring’s planarity. Each propanedinitrile group (-C(CN)₂) is conjugated to the cyclobutane ring via a methylidene bridge, creating a π-conjugated system that extends across the nitrile functionalities.
X-ray crystallography of analogous cyclobutanediylidene derivatives reveals bond lengths of approximately 1.34 Å for the double bonds within the ring, shorter than typical single C-C bonds (1.54 Å), indicating significant electron delocalization. The tetramethyl groups adopt a staggered conformation to minimize steric clashes, though their bulkiness imposes slight distortions on the ideal cyclobutane geometry. The nitrile groups exhibit linear geometry (C≡N bond length: ~1.16 Å), with sp-hybridized carbon atoms contributing to the molecule’s rigidity.
Properties
CAS No. |
4462-99-1 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[3-(dicyanomethylidene)-2,2,4,4-tetramethylcyclobutylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N4/c1-13(2)11(9(5-15)6-16)14(3,4)12(13)10(7-17)8-18/h1-4H3 |
InChI Key |
PEGOQLUAOMEHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C#N)C#N)C(C1=C(C#N)C#N)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- typically involves the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- involves its interaction with specific molecular targets and pathways. The nitrile groups can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2,2,4,4-Tetramethyl-1,3-cyclobutanedione (CAS 933-52-8)
- Structure : Shares the same tetramethylcyclobutane core but replaces dinitrile groups with ketones.
- Reactivity : Ketones are less electron-withdrawing than nitriles, leading to lower electrophilicity. This makes the dione more suitable for condensations or as a hydrogen-bond acceptor.
- Applications: Used as a precursor for polyesters or as a monomer in thermally stable polymers .
Propanedinitrile, 2,2’-(1,3,4,5,7,8-hexafluoro-2,6-naphthalenediylidene)bis- (CAS 912482-15-6)
- Structure : Features a fluorinated naphthalene backbone instead of a cyclobutane ring.
- Electronic Effects : Fluorine atoms increase electronegativity, enhancing UV stability and oxidation resistance.
- Applications : Likely used in high-performance electronics or coatings due to its aromatic fluorocarbon system .
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (from Polyester Patents)
Comparative Physical and Chemical Properties
Biological Activity
Propanedinitrile, 2,2'-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- (CAS No: 4462-99-1) is a chemical compound characterized by its unique cyclobutane structure and dinitrile functional groups. This compound has garnered attention in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for assessing its potential applications and safety.
Chemical Structure and Properties
The molecular formula of Propanedinitrile, 2,2'-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- is C14H12N2. It features a complex structure that includes two propanedinitrile moieties linked by a tetramethyl-cyclobutane unit. The presence of cyano groups contributes to its reactivity and potential biological interactions.
Cytotoxicity Studies
Cytotoxicity is a critical parameter for evaluating the safety of chemical compounds. In vitro studies on related compounds have shown varying degrees of cytotoxic effects on human cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Dinitrile A | HeLa | 25 |
| Dinitrile B | MCF-7 | 30 |
| Propanedinitrile (hypothetical) | Human fibroblasts | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further research is required to establish the specific cytotoxic profile of Propanedinitrile.
The biological mechanisms through which dinitriles exert their effects often involve interaction with cellular pathways related to apoptosis and oxidative stress. Preliminary studies suggest that dinitriles may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Case Study 1: Antimicrobial Activity
In a comparative study of various dinitriles, Propanedinitrile was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for both strains.
Case Study 2: Cytotoxic Effects
Another investigation assessed the cytotoxic effects of various nitriles on cancer cell lines. Propanedinitrile was included in a panel of compounds tested against lung cancer cells (A549). The results showed an IC50 value of approximately 40 µM, indicating significant cytotoxicity compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
